molecular formula C10H11NO2S B13896215 Ethyl benzothioylcarbamate

Ethyl benzothioylcarbamate

Cat. No.: B13896215
M. Wt: 209.27 g/mol
InChI Key: CMLDIQZIMOKRFE-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

Ethyl benzothioylcarbamate (C₁₀H₁₁NO₂S) is a member of the thiocarbamate class of organic compounds. iucr.org Its structure is characterized by several key functional groups: a benzoyl group (a benzene (B151609) ring attached to a carbonyl group), an ethyl ester group, and a thioamide group (-N(H)-C(S)-). This combination of features places it at the intersection of several important families of compounds.

The synthesis of N-acylthiocarbamates, such as this compound, can be achieved through a well-established route in organic synthesis. A common method involves the reaction of an acid chloride, like benzoyl chloride, with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate. This reaction generates a reactive benzoylisothiocyanate intermediate in situ. The subsequent addition of an alcohol, in this case, ethanol (B145695), to the isothiocyanate leads to the formation of the final N-benzoylthiocarbamate product. arkat-usa.org The study of such molecules and their reactivity, for instance in alkylation reactions, provides insight into the behavior of ambident nucleophilic systems, as the negative charge on the deprotonated thiocarbamate can be distributed across the sulfur, nitrogen, and oxygen atoms. arkat-usa.org

Overview of Benzothioylcarbamate Derivatives in Chemical Research

While this compound itself is a subject of fundamental research, the broader class of related heterocyclic compounds, particularly benzothiazole (B30560) derivatives, has been the focus of extensive investigation, primarily for its potential applications in medicinal chemistry. mdpi.comnih.gov Research has shown that various benzothiazole derivatives exhibit a wide range of biological activities, with a significant focus on their properties as anticancer agents. nih.gov

Scientists have synthesized and evaluated numerous benzothiazole derivatives, demonstrating their effectiveness against various cancer cell lines. mdpi.com For example, certain derivatives have shown potent antiproliferative activity in pancreatic cancer and paraganglioma cells. mdpi.com The interest in these compounds stems from their ability to serve as scaffolds that can be chemically modified to target specific biological pathways involved in tumor growth. mdpi.comnih.gov This intensive research into structurally related compounds provides a compelling backdrop for the synthesis and study of foundational molecules like this compound, as they serve as building blocks or model systems for these more complex, biologically active derivatives.

Rationale for Investigating this compound

The specific rationale for the investigation of this compound lies in its utility for fundamental studies in structural and physical organic chemistry. Its well-defined crystalline structure makes it an excellent candidate for X-ray crystallography studies.

Research has focused on understanding the intricate details of its molecular conformation and the non-covalent interactions that govern its solid-state architecture. iucr.org Specifically, studies have examined the hydrogen-bonding patterns within the crystal lattice of O-ethyl N-benzoylthiocarbamate. iucr.org These investigations have revealed that the molecules are linked into sheets through a combination of N-H···O and C-H···S hydrogen bonds. Understanding these weak interactions is crucial for crystal engineering and for predicting the physical properties and packing of organic molecules. Therefore, this compound serves as a model compound for exploring the fundamental principles of molecular recognition and supramolecular assembly.

Chemical and Physical Properties

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂S iucr.org
Common NameO-ethyl N-benzoylthiocarbamate iucr.org
Melting Point331 K (58 °C) iucr.org
Synthesis PrecursorsBenzoylisothiocyanate and Ethanol arkat-usa.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

ethyl N-(benzenecarbonothioyl)carbamate

InChI

InChI=1S/C10H11NO2S/c1-2-13-10(12)11-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14)

InChI Key

CMLDIQZIMOKRFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Ethyl Benzothioylcarbamate

Historical Approaches to Benzothioylcarbamate Synthesis

Historically, the synthesis of thioylcarbamates and their precursors relied on conventional, often stepwise methods that have been refined over time to improve yields and simplify procedures.

The primary precursor for the synthesis of ethyl benzothioylcarbamate is benzoyl isothiocyanate. The conventional route to this intermediate involves the reaction of a benzoyl halide, typically benzoyl chloride, with a thiocyanate (B1210189) salt. iucr.orgnih.gov This reaction is a foundational step in accessing a variety of N-benzoylthiourea derivatives and related heterocyclic compounds.

The synthesis of the benzoyl chloride precursor itself can be traced back to classic organic chemistry reactions, such as the treatment of benzoic acid with thionyl chloride or phosphorus pentachloride. Another key precursor is ethanol (B145695), which has been produced on a large scale for centuries through fermentation, and more recently, through the acid-catalyzed hydration of ethylene. The assembly of these precursors through a multistep sequence was characteristic of early synthetic approaches. For instance, the synthesis of related benzoyl precursors like ethyl benzoylacetate has been documented through various historical methods, including Claisen condensation of ethyl acetate (B1210297) and ethyl benzoate (B1203000). orgsyn.org

The strategies for synthesizing analogous compounds, such as dithiocarbamates, have also evolved significantly. Early methods often suffered from lower yields and required more stringent reaction conditions. For example, the synthesis of S-alkyl N-aroyldithiocarbamates proceeds through a similar pathway where an aroyl isothiocyanate reacts with an alkanethiol instead of an alcohol. iucr.orgiucr.org

A notable advancement in this area is the significant improvement in reaction yields through procedural modifications. Research on the synthesis of S-ethyl N-benzoyldithiocarbamate, an analogue of the title compound, demonstrated an enhancement in yield from a previously reported 49% to 87% by refining the reaction method. iucr.orgiucr.org This evolution from lower to higher-yield processes underscores a critical trend in synthetic chemistry: the optimization of existing reactions to maximize efficiency and resource utilization. numberanalytics.com

Contemporary Synthetic Pathways to this compound

Modern synthetic approaches prioritize efficiency, selectivity, and sustainability. The synthesis of this compound has benefited from these advancements, leading to more streamlined and effective procedures.

Table 1: Synthesis of O-Ethyl N-benzoylthiocarbamate

Step Reagents Solvent Conditions Outcome Reference
1 Benzoyl chloride, Potassium thiocyanate Acetonitrile (B52724) Heated under reflux for 15 minutes In situ formation of benzoyl isothiocyanate nih.gov
2 Dry ethanol Acetonitrile Cooled to 273 K, then stirred at ambient temperature for 24 hours Formation of O-ethyl N-benzoylthiocarbamate nih.gov

The prevalent reported synthesis of this compound from benzoyl isothiocyanate and ethanol is an uncatalyzed nucleophilic addition reaction. nih.gov The electrophilicity of the isothiocyanate carbon is sufficient for the reaction to proceed with ethanol as the nucleophile without the need for a catalyst.

However, the broader field of modern organic synthesis heavily relies on catalysis to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. numberanalytics.comnih.gov While not explicitly documented for this specific transformation in the reviewed literature, related syntheses often benefit from catalysis. For instance, phase-transfer catalysts can be employed in reactions involving inorganic salts and organic phases. In the context of developing more advanced synthetic routes, future research could explore the use of Lewis or Brønsted acid catalysts to potentially activate the isothiocyanate group, possibly reducing reaction times or allowing for lower temperatures.

Applying green chemistry principles to the production of this compound involves evaluating and optimizing factors such as solvent choice, atom economy, and energy consumption. nih.govresearchgate.net

Solvents and Reagents : The use of acetonitrile as a solvent is common, but it is considered to have environmental and health concerns. nih.gov Green chemistry encourages the use of safer solvents. nih.gov Research into greener reaction media, such as mixtures of ethyl acetate, ethanol, and water, has shown promise for other processes and could be explored as an alternative. ua.pt The use of renewable feedstocks, such as bio-based ethanol, could also enhance the sustainability of the process. ieabioenergy.com

Energy Efficiency : The synthesis involves heating under reflux, which is an energy-intensive step. nih.gov Modern techniques such as microwave-assisted synthesis have been shown to accelerate organic reactions, often leading to shorter reaction times and reduced energy consumption. beilstein-journals.org The development of a catalyst that allows the reaction to proceed efficiently at ambient temperature would represent a significant green improvement. nih.gov Furthermore, employing recyclable heterogeneous catalysts could simplify product purification and minimize chemical waste. nih.govrsc.org

Advanced Synthetic Techniques and Innovations

The synthesis of specialized organic molecules like this compound is increasingly benefiting from advanced chemical manufacturing technologies. These innovative approaches aim to enhance efficiency, selectivity, and sustainability compared to traditional batch processing. Modern techniques such as continuous flow chemistry, stereoselective methods for chiral derivatives, and enzyme-based chemoenzymatic routes represent the forefront of synthetic strategy in thioylcarbamate chemistry.

Flow Chemistry Approaches for this compound

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over conventional batch methods. syrris.com This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.org For the synthesis of this compound, a flow-based system can offer enhanced safety, particularly when handling potentially hazardous intermediates, faster reaction optimization, and improved scalability. vapourtec.com

The synthesis could be envisioned by introducing streams of benzoyl isothiocyanate and ethanol into a microreactor. The system's high surface-area-to-volume ratio ensures rapid heat transfer, enabling reactions to be performed safely at elevated temperatures (superheated conditions) to accelerate reaction rates, a concept that significantly boosts productivity. nih.gov This precise control minimizes the formation of byproducts and can lead to higher yields and purity of the final product. rsc.org Furthermore, the integration of in-line analytical tools can allow for real-time monitoring and optimization of the reaction. beilstein-journals.org The enclosed nature of flow systems also reduces operator exposure to chemicals and solvent emissions, aligning with the principles of green chemistry. beilstein-journals.org

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for this compound

Parameter Conventional Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours Minutes
Temperature Control Moderate, potential for hotspots Precise and uniform
Mixing Variable, depends on stirring efficiency Rapid and highly efficient
Safety Handling of bulk reagents, thermal risks Small reaction volumes, enhanced containment
Scalability Difficult, requires re-optimization Straightforward by operating for longer
Yield & Purity Often lower due to side reactions Typically higher due to precise control

| Process Optimization | Time-consuming, one-at-a-time experiments | Rapid, automated sequential experiments |

Stereoselective Synthesis Considerations for Related Chiral Analogs

While this compound itself is achiral, the development of chiral analogs is a critical area of research, particularly for applications in pharmacology and materials science where stereochemistry dictates biological activity or material properties. ijfans.orgnumberanalytics.com Stereoselective synthesis focuses on producing a specific stereoisomer, avoiding the creation of racemic mixtures that may contain inactive or undesirable isomers. numberanalytics.com

Several key strategies are employed to achieve stereoselectivity in the synthesis of chiral thioylcarbamates:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the achiral precursors. For instance, a chiral alcohol could be used to form an intermediate that directs the subsequent addition of the thio-benzoyl group to a specific face of the molecule, after which the auxiliary is cleaved. The use of N-tert-butanesulfinyl chiral auxiliaries is a well-established method for preparing chiral amines, a strategy adaptable to related structures. osi.lv

Chiral Catalysis: The use of a small amount of a chiral catalyst (metal-based or organocatalyst) is a highly efficient method for inducing asymmetry. numberanalytics.com For example, a chiral Lewis acid could coordinate to the benzoyl isothiocyanate, creating a chiral environment that favors the attack of an alcohol from a specific direction, leading to an enantiomerically enriched product.

Substrate Control: If one of the starting materials already contains a stereocenter, it can influence the stereochemical outcome of the reaction at a new stereocenter. This is a common strategy in the synthesis of complex molecules like natural products. ijfans.org

These methods are fundamental to creating complex molecules with high precision and are essential for exploring the structure-activity relationships of chiral thioylcarbamate analogs. rsc.org

Table 2: Stereoselective Strategies for Chiral Thioylcarbamate Analogs

Strategy Description Potential Application to Thioylcarbamate Synthesis
Chiral Auxiliary A chiral molecule is temporarily incorporated to guide the reaction stereochemistry. Reacting a prochiral precursor with a chiral auxiliary (e.g., Evans oxazolidinone) before introduction of the thioylcarbamate moiety.
Chiral Catalyst A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. Asymmetric hydrogenation or alkylation of a precursor using a chiral metal complex (e.g., Ru-BINAP) to set a stereocenter. numberanalytics.com
Enzyme Catalysis Biocatalysts (enzymes) provide high stereoselectivity under mild conditions. Kinetic resolution of a racemic alcohol precursor using a lipase (B570770), where only one enantiomer reacts to form the thioylcarbamate. uni-greifswald.de

| Substrate Control | An existing stereocenter in the starting material directs the formation of a new stereocenter. | Using an enantiomerically pure alcohol (e.g., (R)-2-butanol) as the nucleophile in the reaction with benzoyl isothiocyanate. |

Chemoenzymatic Synthetic Routes in Thioylcarbamate Chemistry

Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity and efficiency of biocatalysis. unacademy.comunimi.it Enzymes operate under mild conditions (pH, temperature, pressure) and can catalyze highly specific transformations, often with exceptional regio- and stereoselectivity, which can simplify complex synthetic sequences by reducing the need for protecting groups. nih.gov

For the synthesis of this compound or its derivatives, several chemoenzymatic approaches could be conceptualized:

Enzymatic Acylation/Amidation: Hydrolases, such as lipases and proteases, are known to catalyze the formation of ester and amide bonds in non-aqueous environments. nih.gov A lipase could potentially be used to catalyze the condensation between a benzoyl thioacid derivative and ethyl carbamate (B1207046), or a related reaction, offering a green alternative to chemical coupling reagents.

Kinetic Resolution: In the synthesis of chiral analogs, enzymes are exceptionally effective for kinetic resolution. For instance, a lipase could selectively acylate one enantiomer from a racemic mixture of a precursor alcohol, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. uni-greifswald.de

Use of Thiolases: Thiolase enzymes naturally catalyze the formation and cleavage of carbon-carbon bonds via thioester-dependent Claisen condensation reactions. openaccessjournals.com While their direct application to synthetic thioylcarbamates is not established, engineered thiolases or other ligases could potentially be developed to construct the core thioylcarbamate scaffold.

The integration of biocatalysis into the synthetic pathway for thioylcarbamates holds promise for developing more sustainable and efficient manufacturing processes, particularly for producing high-value, enantiomerically pure compounds. rsc.org

Table 3: Potential Chemoenzymatic Steps in Thioylcarbamate Synthesis

Enzyme Class Transformation Relevance to Thioylcarbamate Synthesis
Lipases/Proteases Esterification / Amidation Catalyzing the key bond formation between a benzoyl derivative and an alcohol/amine precursor under mild conditions. nih.gov
Hydrolases Dynamic Kinetic Resolution (DKR) Asymmetric synthesis of a chiral precursor alcohol, overcoming the 50% yield limit of standard kinetic resolution. unimi.it
Oxidoreductases Selective Oxidation Introduction of functional groups (e.g., hydroxyl) onto the benzoyl ring with high regioselectivity, creating functionalized analogs. nih.gov

| Ligases/Thiolases | Thioester Bond Formation | Potential for direct enzymatic assembly of the thioester or thioylcarbamate backbone. openaccessjournals.com |

Table of Mentioned Compounds

Compound Name
This compound
Benzoyl isothiocyanate
Ethanol
Evans oxazolidinone
(R)-2-butanol
Benzoyl thioacid

Chemical Reactivity and Transformation Studies of Ethyl Benzothioylcarbamate

Investigation of Functional Group Transformations

The chemical behavior of ethyl benzothioylcarbamate is characterized by the distinct reactivity of its constituent functional groups. These include the thioylcarbonyl group, the carbamate (B1207046) linkage, and the phenyl ring.

The thioylcarbonyl (C=S) group is a key site for chemical reactions in this compound. It is known to be more reactive than its carbonyl (C=O) analog in certain reactions due to the lower electronegativity and greater polarizability of sulfur. The reactivity of this moiety is primarily centered around nucleophilic additions to the carbon atom and electrophilic additions to the sulfur atom.

One of the fundamental reactions for the formation of this compound itself is the reaction of thiobenzoyl isocyanate with ethanol (B145695). oup.com This reaction underscores the electrophilic nature of the isocyanate carbon, which readily undergoes nucleophilic attack by the oxygen atom of ethanol.

Table 1: Examples of Nucleophilic Attack on the Thioylcarbonyl Group

NucleophileProduct TypeGeneral Reaction Conditions
AminesThio-ureasTypically proceeds readily at room temperature.
AlcoholsDithiocarbonates (upon further reaction)Can be catalyzed by acids or bases.
ThiolsTrithiocarbonates (upon further reaction)Often requires a base to generate the more nucleophilic thiolate.

The thioylcarbonyl carbon is electrophilic and susceptible to attack by a variety of nucleophiles. youtube.comlibretexts.org For instance, amines can react to form thio-ureas, and stronger nucleophiles like organometallic reagents could potentially lead to the formation of new carbon-carbon bonds.

The carbamate group (-NH-C(S)-O-) in this compound possesses its own set of potential reactions. The nitrogen atom, with its lone pair of electrons, can exhibit nucleophilic and basic properties. The stability of the carbamate ester linkage can be susceptible to hydrolysis under certain conditions.

Hydrolysis of the carbamate can be catalyzed by either acid or base, leading to the formation of benzothioic acid, ethanol, and ammonia (B1221849) (or the corresponding ammonium (B1175870) or amine salt depending on the pH). Basic hydrolysis would likely proceed through a nucleophilic acyl substitution mechanism.

Table 2: Potential Reactions of the Carbamate Moiety

ReagentPotential Product(s)Reaction Type
Strong Acid/HeatBenzothioic acid, Ethanol, Ammonium saltHydrolysis
Strong Base/HeatBenzothioate salt, Ethanol, AmmoniaHydrolysis
Alkylating Agents (e.g., CH₃I)N-alkylated this compoundN-Alkylation

The nitrogen atom of the carbamate can also be a site for alkylation, although its nucleophilicity is reduced due to delocalization of the lone pair into the thioylcarbonyl group.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The thioylcarbamate group is expected to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. This is due to the combined inductive and resonance effects of the thioylcarbonyl and carbamate functionalities.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the deactivating nature of the substituent would necessitate harsh reaction conditions. organic-chemistry.org

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl m-nitrobenzothioylcarbamate
BrominationBr₂, FeBr₃Ethyl m-bromobenzothioylcarbamate
SulfonationFuming H₂SO₄Ethyl m-(sulfonic acid)benzothioylcarbamate
Friedel-Crafts AcylationRCOCl, AlCl₃Likely unreactive or low yielding due to deactivation.

Conversely, nucleophilic aromatic substitution is less likely unless there are other strongly electron-withdrawing groups on the ring or a suitable leaving group is present. wikipedia.org

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key reactions can be inferred from studies on analogous compounds and general principles of organic chemistry.

Kinetic studies are instrumental in understanding reaction mechanisms. For the reactions of this compound, kinetic experiments could reveal the order of the reaction with respect to the reactants and any catalysts, providing insight into the rate-determining step.

For example, in the hydrolysis of this compound, a kinetic study could differentiate between AAC2 and BAC2 mechanisms under acidic and basic conditions, respectively. The rate of reaction would be expected to depend on the concentration of both the substrate and the acid or base catalyst.

The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. libretexts.org Computational chemistry can be a powerful tool to model the transition states of reactions involving this compound.

For a nucleophilic attack on the thioylcarbonyl carbon, the transition state would likely involve the formation of a tetrahedral intermediate. The geometry and energy of this transition state would be influenced by the nature of the nucleophile and the solvent. For electrophilic aromatic substitution, the transition state would be a high-energy carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate, and thus the reaction rate, would be affected by the position of the incoming electrophile relative to the deactivating thioylcarbamate group.

Spectroscopic Monitoring of Reaction Progress

The progress of chemical reactions involving this compound can be effectively monitored using various spectroscopic techniques. These methods provide real-time or quasi-real-time information on the consumption of reactants and the formation of products, which is crucial for understanding reaction kinetics and mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for tracking the transformation of this compound. Changes in the chemical shifts of the ethyl group protons and the aromatic protons of the benzoyl group can be monitored to follow the reaction progress. The appearance of new signals corresponding to reaction products would provide structural information about these new entities. For instance, in a hydrolysis reaction, the disappearance of the characteristic ethyl ester signals and the appearance of signals corresponding to ethanol and the benzoylthiocarbamic acid would be indicative of the reaction's progression. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in the functional groups of this compound. The strong carbonyl (C=O) stretching vibration of the benzoyl group and the thiocarbonyl (C=S) stretching vibration are characteristic peaks that can be observed. During a reaction, a decrease in the intensity of these peaks and the appearance of new peaks, for example, an O-H stretching band in the case of hydrolysis, would signify the transformation of the starting material.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The aromatic benzoyl group in this compound allows for the use of UV-Vis spectroscopy to monitor reactions. The π → π* and n → π* electronic transitions of the conjugated system will have a characteristic absorption maximum. Any reaction that alters this chromophore, such as the cleavage of the N-benzoyl group, would result in a noticeable shift in the absorption wavelength (either a bathochromic or hypsochromic shift), which can be correlated with the extent of the reaction.

Table 1: Hypothetical Spectroscopic Data for Monitoring a Reaction of this compound

Spectroscopic TechniqueKey Signal for this compoundExpected Change During Reaction (e.g., Hydrolysis)
¹H NMRTriplet at ~1.3 ppm (CH₃), Quartet at ~4.3 ppm (CH₂)Decrease in intensity of these signals; appearance of a new quartet and triplet for ethanol.
¹³C NMRSignal at ~165 ppm (C=O), Signal at ~185 ppm (C=S)Decrease in intensity; appearance of new carbonyl/thiocarbonyl signals for products.
IR Spectroscopy~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C=S stretch)Decrease in intensity; appearance of a broad O-H stretch around 3300 cm⁻¹ for the carboxylic acid product.
UV-Vis Spectroscopyλ_max at ~254 nmShift in λ_max and change in absorbance.

Reactivity under Diverse Conditions

The reactivity of this compound is expected to be dictated by the interplay of its constituent functional groups: the ethyl thiocarbamate moiety and the N-benzoyl group. The conditions under which reactions are performed, such as temperature, light, solvent, and pH, will significantly influence the reaction pathways and the nature of the products formed.

Thermal and Photochemical Reactivity of this compound

Thermal Reactivity: Thiocarbamates are known to undergo thermal decomposition. noaa.gov The thermal stability of this compound would likely be influenced by the strength of the C-S, C-N, and C-O bonds within the molecule. At elevated temperatures, decomposition could lead to the formation of various products. Potential thermal decomposition pathways for thiocarbamates can generate poisonous gases such as carbon disulfide, oxides of sulfur, and oxides of nitrogen. noaa.gov For N-acylthiocarbamates, thermal reactions can also involve rearrangements.

Photochemical Reactivity: The photochemical behavior of thiocarbonyl compounds, including thiocarbamates, has been a subject of interest. clockss.org The presence of the benzoyl group, a known chromophore, suggests that this compound would be photochemically active. Upon irradiation with UV light, several reaction pathways could be initiated. Studies on related N-acyl compounds, such as N-acyldithiocarbamates, have shown that Norrish Type-II cleavage is a possible photochemical reaction. rsc.org This would involve the abstraction of a gamma-hydrogen by the carbonyl oxygen, leading to the cleavage of the N-acyl bond. Photochemical isomerization is another plausible reaction, as observed in O-allyl thiocarbamates which rearrange to their S-allyl isomers upon photolysis. rsc.org

Reactivity in Different Solvent Systems

The choice of solvent can have a profound effect on the reactivity of this compound by influencing the stability of the ground state, transition states, and products. researchgate.netweebly.com

Polar Protic Solvents (e.g., water, ethanol): These solvents can engage in hydrogen bonding and can also act as nucleophiles. In the case of this compound, polar protic solvents are likely to facilitate solvolysis reactions, such as hydrolysis or alcoholysis, particularly at the ester linkage.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations effectively but are less capable of solvating anions. They can accelerate reactions that involve charged intermediates.

Non-polar Solvents (e.g., hexane, toluene): In non-polar solvents, reactions that proceed through non-polar transition states are generally favored. The solubility of this compound would likely be higher in less polar organic solvents.

Table 2: Predicted Influence of Solvent on the Reactivity of this compound

Solvent TypeExampleExpected Influence on Reactivity
Polar ProticWater, EthanolMay promote hydrolysis or alcoholysis of the ethyl ester.
Polar AproticAcetonitrile (B52724), AcetoneMay favor reactions proceeding through polar or charged intermediates.
Non-polarHexane, BenzeneLikely to be a relatively inert medium, favoring radical or concerted reactions.

This table is based on general principles of solvent effects in organic chemistry, as specific studies on this compound are not available.

Influence of pH and Additives on Reactivity

Influence of pH: The stability and reactivity of this compound are expected to be highly dependent on the pH of the medium, particularly in aqueous or protic solutions.

Acidic Conditions (low pH): Under acidic conditions, the carbonyl oxygen of the benzoyl group can be protonated, which would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This could catalyze the hydrolysis of the amide bond. Many thiocarbamates decompose more rapidly in the presence of acids. noaa.gov

Basic Conditions (high pH): Under basic conditions, the ester functionality is susceptible to hydrolysis via nucleophilic attack by hydroxide (B78521) ions. This would lead to the formation of ethanol and the corresponding benzoylthiocarbamate salt.

Studies on the hydrolysis of other ester-containing compounds have demonstrated a clear dependence of the degradation rate on pH. bham.ac.uk

Influence of Additives: The reactivity of this compound can also be altered by the presence of various additives.

Catalysts: Acid or base catalysts would be expected to accelerate hydrolysis, as mentioned above. Metal-based catalysts could potentially coordinate to the sulfur or oxygen atoms, activating the molecule for other transformations.

Radical Initiators/Inhibitors: In the context of photochemical or high-temperature thermal reactions, the presence of radical initiators (e.g., peroxides) could promote decomposition via radical pathways. Conversely, radical inhibitors (e.g., hydroquinones) could quench such reactions and improve the stability of the compound under these conditions.

Spectroscopic and Structural Elucidation of Ethyl Benzothioylcarbamate and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For Ethyl benzothioylcarbamate, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for establishing the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and benzoyl moieties. Based on data from analogous compounds like O-ethyl thiocarbamates and ethyl benzoate (B1203000), the following chemical shifts can be predicted smolecule.comiucr.orgnist.govaskfilo.com:

Ethyl Group (CH₃CH₂-O-): A triplet corresponding to the methyl protons (CH₃) is anticipated in the upfield region, likely around δ 1.2-1.5 ppm. The adjacent methylene (B1212753) protons (-CH₂-) would appear as a quartet further downfield, expected in the range of δ 4.2-4.7 ppm, due to the deshielding effect of the neighboring oxygen atom. For instance, in (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, the methyl and methylene protons of the ethyl group are observed as a triplet at δ 1.48 ppm and a quartet at δ 4.67 ppm, respectively iucr.org.

Benzoyl Group (C₆H₅-C=S): The aromatic protons of the benzoyl group would resonate in the downfield region, typically between δ 7.3 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern of the aromatic ring.

Amide Proton (-NH-): A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can be highly variable depending on the solvent and concentration. In related structures, this signal can appear over a wide range, often between δ 8.0 and 10.0 ppm iucr.orgresearchgate.net.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows, based on data for ethyl benzoate and related thiocarbamates askfilo.comorgchemboulder.comgoogle.comhmdb.ca:

Ethyl Group (CH₃CH₂-O-): The methyl carbon (CH₃) is expected to have a signal in the aliphatic region, around δ 14-18 ppm. The methylene carbon (-CH₂-) would be found further downfield, typically in the range of δ 60-65 ppm. For ethyl benzoate, these carbons appear at approximately 17.3 ppm and 61.1 ppm askfilo.com.

Benzoyl Group (C₆H₅-C=S): The aromatic carbons would produce a series of signals between δ 125 and 140 ppm. The quaternary carbon of the benzoyl group would likely be the most downfield of these.

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum is expected to be that of the thiocarbonyl carbon. In dithiocarbamates, the C=S signal can appear around δ 189-204 ppm researchgate.netrsc.org. A similar range would be anticipated for this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
EthylCH₃1.2 - 1.5 (t)14 - 18
EthylCH₂4.2 - 4.7 (q)60 - 65
BenzoylAr-H7.3 - 8.0 (m)125 - 140
BenzoylC=SN/A180 - 205
AmideNH8.0 - 10.0 (br s)N/A

Note: (t) = triplet, (q) = quartet, (m) = multiplet, (br s) = broad singlet. These are predicted ranges based on analogous compounds.

Heteronuclear NMR, particularly ¹⁵N and ³³S NMR, can provide direct information about the electronic environment of the nitrogen and sulfur atoms.

Nitrogen-15 (¹⁵N) NMR: Studies on related dithiocarbamate (B8719985) complexes have shown that the ¹⁵N chemical shifts are sensitive to the electronic effects of the substituents on the nitrogen atom researchgate.net. For this compound, the ¹⁵N signal would confirm the N-C(S) connectivity. The chemical shift would be influenced by the resonance delocalization of the nitrogen lone pair with the thiocarbonyl group.

Sulfur-33 (³³S) NMR: ³³S NMR is generally challenging due to the low natural abundance and large quadrupolar moment of the ³³S nucleus, resulting in very broad signals. However, it could definitively confirm the presence of the C=S group and provide insights into the sulfur atom's electronic environment. There is limited specific data for ³³S NMR of thiocarbamates in the literature.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms in a molecule nih.gov. For this compound, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, confirming the ethyl group's -CH₂-CH₃ connectivity and the coupling between protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the protonated carbons, such as those in the ethyl group and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the NH proton to the thiocarbonyl carbon and aromatic carbons would establish the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They can be used to determine the preferred conformation of the molecule, for example, the orientation of the benzoyl group relative to the rest of the molecule. Such techniques have been successfully applied to elucidate the inclusion complexes of related heterocyclic systems rsc.org.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups iucr.orglibretexts.orglibretexts.orgdocbrown.info:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. In (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate, this band appears at 3284 cm⁻¹ iucr.org.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): While the target molecule has a C=S bond, related amide structures show a strong C=O stretch. The C=S stretch is typically weaker and appears at lower wavenumbers.

C=S Stretch: The thiocarbonyl (C=S) stretching vibration is expected in the range of 1020-1250 cm⁻¹. This band can be weak and is often coupled with other vibrations. In a related nitrophenyl derivative, a strong band at 1032 cm⁻¹ was assigned to the C=S stretch iucr.org.

C-N Stretch: The C-N stretching vibration is expected to appear in the region of 1400-1500 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the ethyl ester group would likely produce a strong band in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
C=SStretch1020 - 1250Weak-Medium
C-NStretch1400 - 1500Medium
C-OStretch1000 - 1300Strong
Aromatic C=CStretch1450 - 1600Medium

Note: These are predicted ranges based on characteristic functional group absorptions and data from analogous compounds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for observing nih.govbeilstein-journals.orgmdpi.comresearchgate.netresearchgate.net:

C=S Stretch: The thiocarbonyl stretch, which can be weak in the IR spectrum, may show a stronger signal in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) ring, typically around 1000 cm⁻¹, is usually a strong and sharp band in the Raman spectrum. Other ring vibrations between 1400 and 1600 cm⁻¹ would also be prominent.

C-S Stretch: The C-S single bond stretch, expected in the 600-800 cm⁻¹ range, would also be observable.

The combination of these spectroscopic techniques provides a powerful approach for the complete structural elucidation of this compound, offering a detailed map of its molecular structure and the electronic nature of its constituent functional groups.

Theoretical and Computational Investigations of Ethyl Benzothioylcarbamate

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational analyses allow for a deep dive into the electronic structure, bonding nature, and reactivity patterns of Ethyl benzothioylcarbamate.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for calculating the potential energy surface and related properties for systems containing hundreds of atoms. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are frequently used to optimize molecular geometries and predict electronic properties.

Key electronic properties derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

Interactive Table 5.1.1: Illustrative Electronic Properties of this compound from DFT Calculations

Below are hypothetical electronic properties for this compound, demonstrating typical values obtained from DFT calculations.

PropertyCalculated Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structure elements of bonds and lone pairs. This method provides a quantitative description of bonding interactions, charge distribution, and intramolecular delocalization effects.

Interactive Table 5.1.2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound

This table presents hypothetical stabilization energies for significant orbital interactions within the molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π(C=S)25.5Lone pair delocalization contributing to resonance.
LP (S)σ(C-N)5.8Hyperconjugative interaction.
π (Benzene)π(C=S)15.2Conjugation between the benzene (B151609) ring and the thioyl group.
σ (C-H)σ(C-C)2.1Standard hyperconjugative effect.

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity. These global reactivity descriptors can be calculated from the HOMO and LUMO energies obtained through DFT. They provide a quantitative basis for concepts like electronegativity and chemical hardness, which are fundamental to understanding chemical reactions.

Common descriptors include:

Chemical Potential (μ) : Related to the "escaping tendency" of electrons.

Chemical Hardness (η) : Measures resistance to change in electron distribution.

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different molecules or different sites within the same molecule.

Interactive Table 5.1.3: Illustrative Quantum Chemical Descriptors for this compound

The following table contains plausible values for global reactivity descriptors, calculated from the hypothetical HOMO/LUMO energies.

DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.85Tendency of electrons to escape from the system.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.65Resistance to deformation of the electron cloud.
Global Softness (S)1 / (2η)0.189A measure of the molecule's polarizability.
Electrophilicity Index (ω)μ² / (2η)2.79Propensity of the species to accept electrons.

Conformational Analysis and Molecular Dynamics

Molecules are not static entities; they are in constant motion. Understanding the conformational flexibility and dynamic behavior of this compound is essential for a complete picture of its properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By systematically rotating specific dihedral angles in this compound (e.g., around the C-N, C-O, or C-C bonds), one can identify low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them.

The most stable conformers are typically staggered arrangements that minimize steric hindrance and torsional strain, while eclipsed conformations represent higher energy states. For this compound, key rotations would determine the relative orientation of the ethyl group, the benzoyl group, and the thioyl sulfur atom.

Interactive Table 5.2.1: Illustrative Relative Energies of Conformational Isomers of this compound

This table shows hypothetical energy differences between various conformers relative to the most stable one.

ConformerDihedral Angle (e.g., O-C-N-C)Relative Energy (kcal/mol)Stability
Global Minimum180° (anti-periplanar)0.0Most Stable
Gauche 1+60°1.5Less Stable
Eclipsed 15.0Transition State
Gauche 2-60°1.5Less Stable
Eclipsed 2120°4.8Transition State

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals how the molecule behaves in a given environment (e.g., in a vacuum or in a solvent).

An MD simulation of this compound could provide insights into its conformational flexibility, the time scales of conformational changes, and interactions with solvent molecules. The simulation would track the positions and velocities of each atom, allowing for the analysis of properties like radial distribution functions to understand solvation structure and mean-square displacement to characterize dynamic motion.

Interactive Table 5.2.2: Illustrative Parameters and Potential Outputs of an MD Simulation for this compound

This table outlines typical settings and expected results from a molecular dynamics simulation.

Parameter / OutputDescriptionIllustrative Value / Finding
Simulation Parameter
Force FieldA set of parameters to describe the potential energy of the system.OPLS-AA or GAFF
Simulation TimeThe total duration of the simulated trajectory.100 nanoseconds
EnsembleThe statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
SolventThe medium in which the molecule is simulated.Water or Dimethyl Sulfoxide
Potential Finding
Conformational TransitionsThe frequency and pathways of changes between different conformers.Frequent transitions between gauche and anti forms observed.
Solvation Shell StructureThe arrangement of solvent molecules around specific atoms (e.g., S, O, N).A well-defined first solvation shell around the carbonyl oxygen.
Molecular FlexibilityIdentification of rigid and flexible regions of the molecule.The ethyl chain exhibits higher flexibility than the benzene ring.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

Intermolecular interactions are the forces that exist between molecules, governing the physical properties of a substance such as its melting point, boiling point, and solubility. In the crystalline state, these interactions dictate the packing arrangement of molecules. For this compound, the primary intermolecular interactions of interest are hydrogen bonds and van der Waals forces.

While detailed crystal structure analysis for this compound is not widely published, data from its isomer, O-ethyl benzoylthiocarbamate, shows a crystal structure determined by X-ray diffraction, indicating the importance of these forces in forming a stable lattice. nih.gov Theoretical models can predict the strength and geometry of these bonds, providing a comprehensive picture of the supramolecular assembly.

Table 1: Potential Hydrogen Bonding Sites in this compound

Feature Atom/Group Role
Hydrogen Bond Donor N-H group Donates the hydrogen atom
Hydrogen Bond Acceptor Carbonyl group (C=O) Accepts a hydrogen atom via the oxygen

Reaction Mechanism Modeling

Understanding the precise step-by-step process by which a chemical reaction occurs is fundamental to controlling its outcome. Reaction mechanism modeling uses computational chemistry to map out the energetic landscape of a reaction, identifying the most likely pathways from reactants to products.

Computational Elucidation of Reaction Pathways

The elucidation of reaction pathways is a challenging task due to the high complexity of the chemical space that must be explored. rsc.org Computational chemists utilize quantum chemical methods, such as Density Functional Theory (DFT), to navigate this complexity. The process involves identifying all feasible intermediates and the transition states that connect them. rsc.org By calculating the potential energy of each species along a proposed reaction coordinate, a reaction profile can be constructed.

A key strategy involves combining chemical theory with heuristics to narrow down the possibilities to the most favorable reaction pathways, which are then subjected to detailed quantum chemical calculations. rsc.org For example, in the computational study of the enzyme-catalyzed oxidation of ethylbenzene, DFT calculations were used to determine that the reaction proceeds through a radical-type intermediate, which was more plausible than a direct two-electron transfer. nih.gov This approach allows for the detailed examination of bond-breaking and bond-forming events, providing a molecular-level narrative of the chemical transformation.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

Species Role Relative Energy (kcal/mol)
Reactants (this compound + Reagent) Starting Materials 0.0
Transition State 1 (TS1) First Energy Barrier +25.5
Intermediate Stable Intermediate Species +5.2
Transition State 2 (TS2) Second Energy Barrier +18.9

Prediction of Transition State Structures and Energies

The transition state (TS) is a critical configuration along the reaction coordinate corresponding to the highest potential energy. wikipedia.org Because these structures are incredibly transient, existing for only femtoseconds, they are difficult to observe experimentally. rsc.org Therefore, computational chemistry is an indispensable tool for their study.

Computationally, a transition state is located by identifying a first-order saddle point on the potential energy surface—a point that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a key determinant of the reaction rate. The geometry of the transition state reveals which bonds are being formed and broken at the peak of the energy barrier. wikipedia.org Recent advancements include the use of machine learning models trained on quantum mechanical data to predict transition state geometries more rapidly and efficiently than traditional search algorithms. rsc.orgnih.gov

Table 3: Predicted Structural Changes in a Hypothetical SN2 Reaction at the Carbonyl Carbon

Parameter Reactant Complex Transition State Product Complex
C-Nu Bond Length (Å) ~3.00 ~2.20 1.45
C-LG Bond Length (Å) 1.45 ~2.10 ~2.90
Calculated Activation Energy (Ea) - 22.5 kcal/mol -

(Nu = Nucleophile, LG = Leaving Group)

Solvent Effects in Computational Reactivity Studies

The solvent in which a reaction is conducted is rarely an inert spectator; it can significantly influence reaction rates and even alter reaction mechanisms. rsc.org This influence arises from the differential solvation of the reactants, transition state, and products. wikipedia.org If a solvent stabilizes the transition state more than it stabilizes the reactants, the activation energy will be lowered, and the reaction will proceed faster. wikipedia.orgnih.gov

Computational models account for solvent effects in two primary ways:

Implicit Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant. This approach, often called a continuum model, is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: This method involves including a number of individual solvent molecules in the quantum mechanical calculation. rsc.org This is more computationally intensive but allows for the modeling of specific, short-range interactions such as hydrogen bonding between the solvent and the reacting species.

Table 4: Hypothetical Influence of Solvent Polarity on Reaction Rate

Solvent Dielectric Constant (ε) Relative Reaction Rate Predicted Activation Energy (kcal/mol)
Hexane (Non-polar) 1.9 1 28.0
Ethyl Acetate (B1210297) (Polar Aprotic) 6.0 45 24.5
Ethanol (B145695) (Polar Protic) 24.6 250 22.1

Applications of Ethyl Benzothioylcarbamate in Advanced Organic Synthesis

Role as a Synthetic Precursor

The inherent reactivity of the thioamide and carbamate (B1207046) functionalities within ethyl benzothioylcarbamate makes it an attractive starting material for the synthesis of more complex molecules. Its utility as a precursor is primarily demonstrated in the construction of heterocyclic frameworks and the strategic installation of carbon-sulfur bonds.

Utilization in Heterocyclic Compound Synthesis

Application in the Construction of Carbon-Sulfur Bonds

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, as organosulfur compounds are prevalent in many natural products and industrial chemicals. The thioacyl group in this compound serves as a potential source for sulfur in reactions designed to forge new C-S bonds. Transition-metal-catalyzed cross-coupling reactions are powerful methods for C-S bond formation, and while specific studies employing this compound as the sulfur source are limited, the broader field of C-S bond activation using thioamides and related compounds is an active area of research. These reactions often involve the activation of the C=S bond by a metal catalyst, followed by coupling with a suitable organic electrophile.

Intermediate in Complex Molecule Assembly

The strategic use of functional group interconversions allows chemists to build complex molecules step-by-step. This compound can be envisioned as a stable intermediate from which other functional groups can be derived. For example, the thioamide can be hydrolyzed to the corresponding amide or reduced to an amine, while the carbamate can be cleaved to reveal an amine or an alcohol, depending on the reaction conditions. This latent reactivity allows for its incorporation into a synthetic sequence, with the unmasking of the desired functionality at a later stage. However, specific, documented examples of its use as a key intermediate in the total synthesis of complex natural products are not prevalent in the current body of scientific literature.

Exploration as a Reagent or Catalyst Component

Beyond its role as a structural precursor, the unique electronic and steric properties of this compound suggest its potential as a reagent or a ligand component in catalysis.

Use in Metal-Catalyzed Organic Reactions

The sulfur and nitrogen atoms in this compound possess lone pairs of electrons that can coordinate to metal centers. This coordination can influence the reactivity and selectivity of metal-catalyzed transformations. While there is no widespread reporting of this compound as a ligand in mainstream catalysis, the development of new ligand scaffolds is a continuous effort in organometallic chemistry. The potential for this compound to act as a bidentate or monodentate ligand in reactions catalyzed by metals such as palladium, rhodium, or copper remains an area ripe for exploration. The electronic properties of the benzoyl and ethyl groups could be tuned to modulate the catalytic activity of the metal center.

Involvement in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The design of new MCRs often involves the identification of reactive species that can participate in a cascade of bond-forming events. While there is no documented evidence of this compound participating as a key component in well-established MCRs like the Ugi or Biginelli reactions, its combination of nucleophilic and electrophilic sites suggests theoretical possibilities for its inclusion in novel MCR designs. Future research could explore its reactivity with various electrophiles and nucleophiles in a one-pot setting to discover new and complex molecular scaffolds.

Derivatization for Material Science Research

The search for novel organic materials with tailored properties for applications in electronics, photonics, and advanced manufacturing is a driving force in material science. This compound, with its aromatic and sulfur-containing structure, represents a potential scaffold for the development of new functional materials. Derivatization of this core structure can be envisioned to tune its properties for specific applications.

Incorporation into Polymeric Structures

The incorporation of specific functional monomers into polymers is a powerful strategy to create materials with desired chemical and physical properties. This compound could be functionalized to act as a monomer in various polymerization reactions. For instance, the introduction of a polymerizable group, such as a vinyl, acrylate, or styrenyl moiety, onto the phenyl ring would allow for its participation in free-radical polymerization.

Hypothetical Polymerization of a Styrenyl-Functionalized this compound Derivative

Monomer StructurePolymerization MethodPotential Polymer Properties
Free-Radical Polymerization (e.g., with AIBN)- Modified refractive index - Enhanced thermal stability due to aromatic and sulfur content - Potential for post-polymerization modification at the thiocarbamate group

Alternatively, functional groups could be introduced at the ethyl group or the nitrogen atom to enable participation in other types of polymerization, such as step-growth polymerization to form polyamides or polyurethanes. The presence of the sulfur-containing thiocarbamate group in the resulting polymer could impart unique properties, such as altered solubility, thermal characteristics, or affinity for metal surfaces.

Precursor for Advanced Organic Materials

Small organic molecules are the building blocks for a wide range of advanced materials, including organic semiconductors, liquid crystals, and functional dyes. This compound can be considered a precursor for more complex molecular architectures. The benzothioyl core is a key feature that could be exploited. For example, intramolecular cyclization reactions could potentially lead to the formation of heterocyclic systems, which are prevalent in many functional organic materials.

Furthermore, the thiocarbamate group can be a precursor to other functional groups. For example, hydrolysis could yield an amine and a thiocarbonate derivative, which could then be used in subsequent synthetic steps. The ability to transform the thiocarbamate moiety adds to its potential as a versatile precursor in the synthesis of new organic materials.

Optoelectronic Property Derivatization

The development of organic materials with specific optical and electronic properties is crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The optoelectronic properties of organic molecules are highly dependent on their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating and electron-accepting groups.

While the optoelectronic properties of this compound itself have not been reported, the broader class of benzothiophene (B83047) and related sulfur-containing heterocyclic derivatives has been investigated for such applications. These studies provide a roadmap for how this compound could be derivatized to create materials with interesting optoelectronic properties.

A common strategy is to create donor-acceptor (D-A) systems within the molecule to tune the HOMO and LUMO energy levels and thus control the absorption and emission of light. In the context of this compound, the phenyl ring could be functionalized with electron-donating groups (e.g., alkoxy, amino) or electron-accepting groups (e.g., nitro, cyano) to modulate its electronic properties.

Hypothetical Donor-Acceptor Derivatives of this compound for Optoelectronic Applications

DerivativeDonor/Acceptor GroupPotential Application
Nitro-substitutedElectron-Acceptor (NO₂)Non-linear optics, electron-transport material
Methoxy-substitutedElectron-Donor (OCH₃)Hole-transport material, fluorescent dye

By systematically modifying the structure, it would be possible to tune the band gap and the charge transport characteristics of these materials. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the optoelectronic properties of these hypothetical derivatives and guide synthetic efforts.

In-Depth Analysis Reveals Scant Data on the Coordination Chemistry of this compound

The exploration of a chemical compound's coordination chemistry is fundamental to understanding its potential applications in areas such as catalysis, materials science, and medicinal chemistry. This involves a detailed study of its properties as a ligand, including the identification of potential donor atoms, its preferred coordination modes, and the nature of the chelate rings it may form with metal ions. The synthesis and subsequent spectroscopic and structural analysis of its metal complexes are crucial steps in this investigation.

However, in the case of this compound, specific experimental data that would form the basis of a detailed article on its coordination chemistry—such as documented synthetic procedures for its transition metal complexes, and their in-depth spectroscopic and structural characterization—could not be located through extensive searches of available scientific literature.

For analogous compounds containing thio-amide functionalities, the literature suggests a rich coordination chemistry. Generally, such ligands can coordinate to metal ions through the sulfur atom, and potentially through nitrogen or oxygen atoms, leading to various coordination modes, including monodentate and bidentate chelation. The formation of stable chelate rings with transition metal ions is a common feature of these related ligands.

The synthesis of metal complexes with analogous ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with heating. Characterization of the resulting complexes would rely on a suite of analytical techniques, including infrared (IR) spectroscopy to observe shifts in vibrational frequencies upon coordination, nuclear magnetic resonance (NMR) to probe the ligand's electronic environment, and single-crystal X-ray diffraction to definitively determine the solid-state structure.

Without specific research focused on this compound, any detailed discussion on these aspects would be speculative and fall outside the bounds of established scientific findings. Therefore, a comprehensive and scientifically rigorous article on the coordination chemistry of this compound cannot be constructed at this time due to the absence of dedicated research in this specific area. Further experimental investigation is required to elucidate the ligand properties and coordination behavior of this particular compound.

Coordination Chemistry of Ethyl Benzothioylcarbamate

Synthesis and Characterization of Metal Complexes

Influence of the Metal Center on Ligand Conformation

The conformation of ethyl benzothioylcarbamate as a ligand is anticipated to be significantly influenced by the electronic configuration, size, and coordination preferences of the central metal ion. While crystallographic data for this compound complexes are not available, insights can be drawn from related O-alkyl N-aryl thiocarbamate structures.

This compound possesses two primary donor atoms: the sulfur of the thiocarbonyl group and the nitrogen of the amide group. It can therefore act as a monodentate ligand through the sulfur atom or as a bidentate ligand, forming a chelate ring with the metal center via both sulfur and nitrogen. The choice between these coordination modes is largely dictated by the nature of the metal ion.

Soft metal ions, such as Hg(II) and Pd(II), are expected to favor coordination through the soft sulfur donor atom. In such cases, the ligand would likely adopt a conformation that minimizes steric hindrance while allowing for effective orbital overlap between the metal and sulfur.

For transition metals of the first series, such as Cu(II), Ni(II), and Co(II), bidentate (S,N) chelation is more probable. The formation of a stable five-membered chelate ring would necessitate a specific conformation of the ligand, likely bringing the thiocarbonyl and amide groups into a cis-like arrangement around the C-N bond. The geometry of the resulting complex—be it square planar, tetrahedral, or octahedral—would then further constrain the ligand's conformation. For instance, in a square planar Ni(II) complex, the ligand would be forced into a planar arrangement to a greater extent than in a tetrahedral Zn(II) complex.

The ionic radius of the metal also plays a role. Larger metal ions might accommodate multiple ligands, leading to steric crowding that influences the rotational freedom around the C-N and C-O bonds of the this compound ligand.

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of this compound complexes are intrinsically linked to the identity of the central metal ion and the resulting coordination geometry.

UV-Vis Spectroscopy and Electronic Transitions

The electronic spectra of transition metal complexes of this compound are expected to exhibit characteristic absorption bands arising from d-d transitions and ligand-to-metal charge transfer (LMCT) transitions.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. They are typically weak in intensity and their energy depends on the metal ion, its oxidation state, and the ligand field strength. For example, hypothetical octahedral Ni(II) complexes would be expected to show two or three spin-allowed d-d transitions in the visible region. Tetrahedral Co(II) complexes would likely display a more intense, lower-energy band in the near-infrared region.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: Given the presence of the sulfur donor, which is relatively easy to oxidize, intense LMCT bands are anticipated in the ultraviolet or high-energy visible region of the spectra of these complexes. These transitions would involve the transfer of an electron from a sulfur-based orbital to a vacant d-orbital on the metal. The energy of these transitions would be sensitive to the oxidizing power of the metal ion.

Below is a table of representative UV-Vis data for complexes of analogous thiocarbamate ligands, illustrating the types of transitions that might be observed for this compound complexes.

Complex (with analogous ligand)Solventλmax (nm) (Assignment)
[Cu(L¹)₂]Acetonitrile (B52724)246 (π→π), 289 (π→π), 368 (LMCT), 480 (d-d)
[Ni(L²)₂]DMF~330 (LMCT), ~400-500 (d-d)
[Co(L³)₂]DMF~350 (LMCT), ~600-700 (d-d)

Data is illustrative and based on analogous thiocarbamate complexes (L¹, L², L³).

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex and, by extension, its geometry and bonding.

The magnetic moments of this compound complexes would be highly dependent on the central metal ion.

Diamagnetic Complexes: Complexes with d¹⁰ metal ions like Zn(II) or square planar d⁸ Ni(II) would be expected to be diamagnetic (μ_eff = 0 B.M.).

Paramagnetic Complexes: For paramagnetic metal ions, the spin-only magnetic moment can be estimated using the formula μ_so = √[n(n+2)], where n is the number of unpaired electrons. Deviations from this value can provide information about spin-orbit coupling.

The following table presents expected magnetic moments for hypothetical this compound complexes with various metal ions in common geometries.

Metal IonGeometryNumber of Unpaired Electrons (n)Expected Spin-Only Magnetic Moment (μ_so) (B.M.)
Cr(III)Octahedral33.87
Mn(II)High-spin Octahedral55.92
Fe(III)High-spin Octahedral55.92
Co(II)High-spin Octahedral33.87
Co(II)Tetrahedral33.87
Ni(II)Octahedral22.83
Cu(II)Square Planar/Distorted Octahedral11.73

Theoretical Studies on the Electronic Structure of Complexes

While no specific theoretical studies on this compound complexes have been reported, computational methods such as Density Functional Theory (DFT) would be invaluable in elucidating their electronic structure.

A theoretical investigation would likely begin with the optimization of the ligand's geometry. For the related O-ethyl benzoylthiocarbamate, DFT calculations have been performed to determine its ground-state geometry and vibrational frequencies. researchgate.net Similar calculations for this compound would provide insights into its conformational preferences.

For metal complexes, DFT calculations could be used to:

Predict the most stable coordination geometry for a given metal ion.

Analyze the nature of the metal-ligand bonding, including the relative contributions of σ-donation and π-backbonding.

Calculate the energies of the molecular orbitals, which would allow for the assignment of the electronic transitions observed in the UV-Vis spectra.

Determine the distribution of spin density in paramagnetic complexes, providing a deeper understanding of their magnetic properties.

Such theoretical studies would be instrumental in guiding future synthetic efforts and in interpreting the experimental data for this class of compounds.

Future Research Directions and Open Questions

Unexplored Synthetic Avenues for Ethyl Benzothioylcarbamate

The synthesis of thiocarbamates is a well-established field, yet there remain underexplored methods that could offer more efficient, sustainable, or novel pathways to this compound.

One primary and established route to O-alkyl thiocarbamates involves the reaction of an isothiocyanate with an alcohol. cdnsciencepub.comcdnsciencepub.com In the context of this compound, this would involve the reaction of benzoyl isothiocyanate with ethanol (B145695). Benzoyl isothiocyanate itself can be generated in situ from benzoyl chloride and a thiocyanate (B1210189) salt, such as potassium thiocyanate. tandfonline.comnih.gov While this method is known, research into optimizing reaction conditions, exploring alternative and greener solvents, and investigating catalyst-free conditions could present a fruitful area of study. tandfonline.combeilstein-journals.org

A significant challenge in thiocarbamate synthesis is the selective formation of O-thiocarbamates over their S-thiocarbamate isomers. beilstein-journals.org Future research could focus on developing highly regioselective synthetic methods. This might involve the use of specific catalysts or directing groups that favor the attack of the alcohol on the isothiocyanate carbon, preventing the formation of the isomeric S-ethyl benzoylthiocarbamate.

Furthermore, multicomponent reactions offer an atom-economical approach to complex molecules. tandfonline.com A one-pot synthesis involving benzoyl chloride, a thiocyanate source, and ethanol under optimized conditions could streamline the production of this compound. Investigating novel catalyst systems, such as magnetically recoverable catalysts, could also enhance the sustainability and efficiency of these synthetic protocols. rsc.org Another intriguing possibility lies in the adaptation of the Riemschneider thiocarbamate synthesis, which traditionally involves the reaction of thiocyanates with alcohols under acidic conditions, to generate this compound. numberanalytics.com

Synthetic Method Reactants Key Features/Research Opportunities
Isothiocyanate & AlcoholBenzoyl isothiocyanate, EthanolOptimization of conditions, exploration of green solvents, catalyst-free synthesis. cdnsciencepub.comcdnsciencepub.comtandfonline.com
From Benzoyl ChlorideBenzoyl chloride, Potassium thiocyanate, EthanolIn-situ generation of isothiocyanate, one-pot procedures. tandfonline.comnih.gov
Multicomponent ReactionsBenzoyl derivative, Thiocyanate source, EthanolHigh atom economy, investigation of novel catalysts. tandfonline.comrsc.org
Riemschneider SynthesisBenzoyl thiocyanate derivative, EthanolAdaptation of a classic method for novel substrates. numberanalytics.com

Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dictated by the interplay of its functional groups: the thioamide, the ester, and the aromatic ring. While general reactivity patterns of thiocarbamates are known, dedicated studies on this specific molecule could uncover unique transformations.

A well-known reaction of O-aryl thiocarbamates is the Newman-Kwart rearrangement, a thermal or photochemically induced isomerization to the corresponding S-aryl thiocarbamate. thieme-connect.com Investigating the propensity of this compound to undergo analogous rearrangements, potentially to S-ethyl benzoylthiocarbamate, under various thermal and photochemical conditions would be a significant area of research. thieme-connect.comresearchgate.net The influence of substituents on the benzoyl ring on the kinetics and thermodynamics of this rearrangement would provide valuable mechanistic insights.

The sulfur atom in the thiocarbonyl group is nucleophilic and can react with various electrophiles. Exploring reactions with alkylating agents, oxidizing agents, and other electrophiles could lead to a range of novel derivatives with potentially interesting biological or material properties. The thioamide moiety can also participate in cycloaddition reactions, and a detailed study of its behavior in [4+2] and other cycloadditions could expand its synthetic utility. rsc.org

Furthermore, the reactivity of the entire molecule can be harnessed in polymerization reactions. The development of controlled polymerization techniques involving the thiocarbamate functional group could lead to the synthesis of well-defined polymers.

Potential for Advanced Functional Material Development

Organosulfur compounds are increasingly recognized for their potential in materials science. numberanalytics.com Thiocarbamates, in particular, have been incorporated into polymers to create materials with unique optical and dynamic properties.

Recent research has demonstrated that poly(O-thiocarbamates) can exhibit high refractive indices, making them potentially useful in optical applications. acs.org this compound, with its aromatic ring and sulfur content, could serve as a valuable monomer for the synthesis of such high refractive index polymers. The incorporation of this monomer into copolymers could allow for the fine-tuning of the material's optical properties.

Furthermore, the dynamic nature of the thiocarbamate linkage can be exploited to create self-healing and shape-memory polymers. rsc.org The reversible cleavage and reformation of bonds within the polymer matrix can allow for the repair of damage and the recovery of a pre-determined shape. Investigating the polymerization of this compound and the properties of the resulting polymers is a promising avenue for the development of advanced functional materials. Dithiocarbamates have also been used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, suggesting that thiocarbamates could also find application in this area for the synthesis of well-defined polymers. rsc.org

Material Application Key Property Rationale for this compound
High Refractive Index PolymersHigh sulfur and aromatic content.The benzoyl and thiocarbonyl groups contribute to a high refractive index. acs.org
Self-Healing MaterialsReversible bond formation.The thiocarbamate linkage can be designed to be dynamic. rsc.org
Shape-Memory PolymersStimuli-responsive network.The polymer network can be tailored to respond to external stimuli. rsc.org
Functional CoatingsAdhesion and durability.Sulfur-containing polymers often exhibit good adhesion to various substrates.

Emerging Computational Methodologies for this compound Systems

Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules, and its application to organosulfur compounds is a growing field. numberanalytics.comsci-hub.se

Density Functional Theory (DFT) calculations can be employed to investigate the conformational analysis of this compound, determining the most stable geometries and the rotational barriers of the various single bonds. mdpi.commdpi.com This information is crucial for understanding its reactivity and its interactions with other molecules. Computational studies can also elucidate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals, which are key to predicting its reactivity towards electrophiles and nucleophiles. researchgate.netnih.gov

The mechanism of reactions, such as the Newman-Kwart rearrangement, can be modeled computationally to determine transition state structures and activation energies, providing a deeper understanding of the reaction pathway. thieme-connect.com For potential applications in materials science, computational models can predict the properties of polymers derived from this compound, such as their refractive index and mechanical properties, thus guiding experimental efforts. acs.org The interaction of this molecule with metal surfaces or nanoparticles can also be simulated, which is relevant for applications in catalysis and sensor technology.

Computational Method Target Property/Question Potential Insights
Density Functional Theory (DFT)Conformational analysis, electronic structure.Stable geometries, rotational barriers, reactivity prediction. mdpi.commdpi.comresearchgate.netnih.gov
Ab Initio MethodsReaction mechanisms, activation energies.Detailed understanding of reaction pathways like the Newman-Kwart rearrangement. thieme-connect.com
Molecular Dynamics (MD)Polymer properties, interactions with surfaces.Prediction of material properties, guidance for material design. acs.org
QSAR/QSPRStructure-activity/property relationships.Prediction of biological activity or physical properties of derivatives.

Challenges and Opportunities in Benzothioylcarbamate Chemistry

The field of benzothioylcarbamate chemistry, while full of potential, also presents several challenges that provide opportunities for future research.

A significant challenge in organosulfur chemistry is the often unpleasant odor of many sulfur-containing compounds and their potential to poison metal catalysts. numberanalytics.com The development of odorless synthetic routes and robust, sulfur-tolerant catalysts is a key area for advancement. Green chemistry principles, such as the use of non-toxic reagents and solvents and atom-economical reactions, should be at the forefront of new synthetic developments. acs.org

The selective synthesis of O-thiocarbamates over their S-isomers remains a challenge. beilstein-journals.org Developing new synthetic methodologies that offer high regioselectivity is a critical goal. This could involve the use of novel catalysts, protecting groups, or reaction conditions that favor one isomer over the other.

The stability of thiocarbamates can also be a concern, particularly under certain thermal or photochemical conditions. rsc.orgacs.org A thorough understanding of the degradation pathways of this compound is necessary for its practical application, especially in materials that require long-term stability.

Despite these challenges, the opportunities are vast. The unique properties of sulfur-containing compounds make them attractive targets for applications in medicine, agriculture, and materials science. numberanalytics.comnih.gov The exploration of this compound and its derivatives could lead to the discovery of new functional materials with tailored properties, novel catalysts, or biologically active compounds. The synergy between experimental synthesis, reactivity studies, and computational modeling will be crucial in unlocking the full potential of this intriguing class of molecules.

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl benzothioylcarbamate in laboratory settings?

Methodological Guidance :

  • Reagent Selection : Use stoichiometric ratios of benzothioamide and ethyl chloroformate in anhydrous conditions to minimize side reactions (e.g., hydrolysis).
  • Temperature Control : Maintain reaction temperatures between 0–5°C to suppress thermal decomposition .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Avoid prolonged exposure to acidic conditions, as the compound is prone to decomposition .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate). Typical yields range from 70–85% under optimized conditions.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Guidance :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl ester group (δ ~4.2 ppm for 1H^1H, δ ~60–65 ppm for 13C^{13}C) and the benzothioylcarbamate moiety (aromatic protons δ ~7.2–7.8 ppm).
  • IR Spectroscopy : Key peaks include C=O stretching (~1700 cm1^{-1}) and C=S stretching (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS should confirm the molecular ion peak (m/z ~209.2 for C10H _{10}H _{11}NO2S)_{2}S)).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Guidance :

  • Systematic Review : Apply PRISMA guidelines to collate and compare literature data, prioritizing peer-reviewed journals over preprint repositories.
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify decomposition pathways (e.g., hydrolysis to benzothioamide) .

Q. What strategies are effective for studying the reaction mechanisms of this compound in nucleophilic acyl substitution?

Methodological Guidance :

  • Kinetic Analysis : Perform pseudo-first-order experiments with varying nucleophile concentrations (e.g., amines) to determine rate constants and propose transition states.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map potential energy surfaces and identify intermediates .
  • Isotopic Labeling : Introduce 18O^{18}O-labeled ethyl groups to track acyl transfer pathways via mass spectrometry .

Q. How can impurities or by-products in this compound synthesis be identified and mitigated?

Methodological Guidance :

  • LC-MS Profiling : Compare retention times and fragmentation patterns against reference standards (e.g., unreacted benzothioamide at m/z ~137.2).
  • By-Product Minimization : Optimize reaction stoichiometry (excess ethyl chloroformate) and use scavengers (e.g., molecular sieves) to absorb residual water .
  • Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively precipitate the target compound while leaving impurities in solution.

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

Methodological Guidance :

  • Nonlinear Regression : Fit dose-response curves (e.g., enzyme inhibition) using the Hill equation (GraphPad Prism or R).
  • Error Analysis : Report confidence intervals (95% CI) for IC50_{50} values and use ANOVA for multi-group comparisons .
  • Reproducibility : Include triplicate measurements and negative controls in all assays to validate data robustness .

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

Methodological Guidance :

  • Detailed Experimental Sections : Specify exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent purification methods (e.g., distillation over CaH2_2), and equipment (e.g., Schlenk lines for air-sensitive steps) .
  • Supporting Information : Provide raw spectral data (NMR, IR), chromatograms, and crystallographic files (if applicable) in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.